4-Chloro-3-isopropyl-2,6-dimethylquinoline
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Overview
Description
4-Chloro-3-isopropyl-2,6-dimethylquinoline is a chemical compound with the molecular formula C14H16ClN. It belongs to the quinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science . This compound is characterized by the presence of a chlorine atom, an isopropyl group, and two methyl groups attached to the quinoline ring.
Preparation Methods
The synthesis of 4-Chloro-3-isopropyl-2,6-dimethylquinoline typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-Chloro-3-isopropyl-2,6-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-3-isopropyl-2,6-dimethylquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-isopropyl-2,6-dimethylquinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloro-3-isopropyl-2,6-dimethylquinoline can be compared with other quinoline derivatives such as:
4-Chloro-2,6-dimethylquinoline: Lacks the isopropyl group, which may affect its reactivity and biological activity.
3-Isopropyl-2,6-dimethylquinoline: Lacks the chlorine atom, which can influence its chemical properties and applications.
The presence of both the chlorine atom and the isopropyl group in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C14H16ClN |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
4-chloro-2,6-dimethyl-3-propan-2-ylquinoline |
InChI |
InChI=1S/C14H16ClN/c1-8(2)13-10(4)16-12-6-5-9(3)7-11(12)14(13)15/h5-8H,1-4H3 |
InChI Key |
NUEKKSIAFITGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C(C)C)Cl |
Origin of Product |
United States |
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